molecular formula C9H10ClNO3 B15232826 (3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

Katalognummer: B15232826
Molekulargewicht: 215.63 g/mol
InChI-Schlüssel: ROPXXEPTKZPVRV-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-hydroxybenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 4-chloro-2-hydroxybenzaldehyde reacts with the amino group of the amino acid derivative under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 3-amino-3-(4-chloro-2-hydroxyphenyl)propylamine.

    Substitution: Formation of 3-amino-3-(4-methoxy-2-hydroxyphenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but lacks the stereochemistry.

    4-Chloro-2-hydroxybenzoic acid: Contains the same phenyl ring substitution but lacks the amino group and propanoic acid moiety.

    3-Amino-3-(4-methoxy-2-hydroxyphenyl)propanoic acid: Similar structure with a methoxy group instead of a chlorine atom.

Uniqueness

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is unique due to its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10ClNO3

Molekulargewicht

215.63 g/mol

IUPAC-Name

(3S)-3-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-5-1-2-6(8(12)3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI-Schlüssel

ROPXXEPTKZPVRV-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)O)[C@H](CC(=O)O)N

Kanonische SMILES

C1=CC(=C(C=C1Cl)O)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.